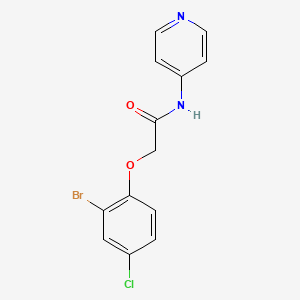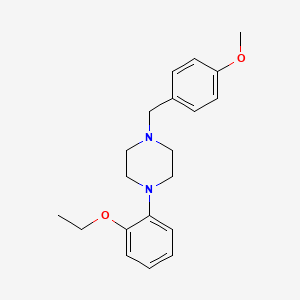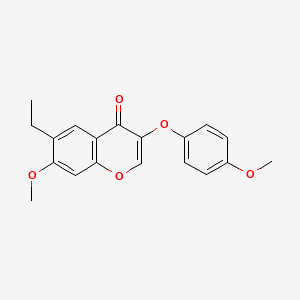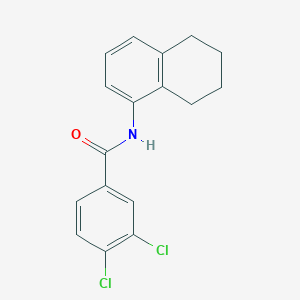
N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPT-11, and it is a derivative of irinotecan, a chemotherapy drug used to treat cancer.
Mecanismo De Acción
CPT-11 exerts its anticancer activity by inhibiting the activity of topoisomerase I. This enzyme is responsible for unwinding DNA during replication and repair. CPT-11 binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from completing its function. This results in the accumulation of DNA damage and ultimately induces cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to have both biochemical and physiological effects. Biochemically, CPT-11 inhibits the activity of topoisomerase I, leading to the accumulation of DNA damage. Physiologically, CPT-11 induces cell death, which can lead to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPT-11 in lab experiments is its well-established mechanism of action. This makes it an ideal tool for studying the role of topoisomerase I in DNA replication and repair. However, one limitation of using CPT-11 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the study of CPT-11. One area of research is the development of new derivatives of CPT-11 with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the role of topoisomerase I in various diseases, including neurodegenerative disorders and viral infections. Additionally, the use of CPT-11 in combination with other drugs for cancer treatment is an area of active research.
Métodos De Síntesis
The synthesis of CPT-11 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to produce the intermediate, 3,4-dimethoxyphenylcyclohexanone. This intermediate is then reacted with 4-pyrrolidinopyridine and acetic anhydride to produce the final product, N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide.
Aplicaciones Científicas De Investigación
CPT-11 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is necessary for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death. CPT-11 has been used in the treatment of various cancers, including colorectal, lung, and ovarian cancer.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(3,4-dimethoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-23-17-9-8-15(14-18(17)24-2)20(10-12-25-13-11-20)19(22)21-16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLRRLTIQDBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


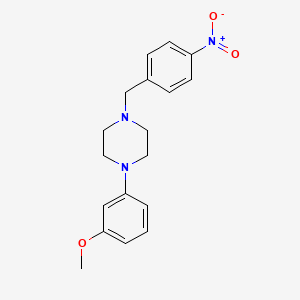


![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)
